N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 4-position, an isoxazole ring with a methyl group at the 5-position, and a dimethylaminopropyl side chain. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S.ClH/c1-11-10-13(20-24-11)16(23)22(9-5-8-21(2)3)17-19-15-12(18)6-4-7-14(15)25-17;/h4,6-7,10H,5,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDTUZASUNCDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride, a synthetic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its antibacterial, antitumor, and other relevant pharmacological properties based on available studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C19H20ClFN4O3S
- Molecular Weight : Approximately 438.9 g/mol
This unique combination may enhance its solubility and biological activity compared to other similar compounds.
Antibacterial Activity
Research indicates that this compound exhibits moderate antibacterial activity against various bacterial strains. A study published in "Molecules" found that it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, although it was not as potent as standard antibiotics. Further investigations are required to elucidate the mechanism of action and evaluate its efficacy in vivo .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Similar compounds have shown promising results in inhibiting tumor cell proliferation. For instance, studies involving benzothiazole derivatives have indicated significant antitumor activity against various cancer cell lines, suggesting that the compound may share similar properties .
Case Study: Antitumor Efficacy
In a comparative study of various compounds, those with structural similarities to our compound showed IC50 values indicating effective inhibition of cancer cell growth. For example:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
These findings suggest that the compound's structural components may play a crucial role in its antitumor effects .
The biological activity of the compound can be attributed to its interaction with specific biological targets. Interaction studies indicate that it may bind to DNA or inhibit key enzymes involved in cellular processes, impacting both bacterial and cancer cell viability.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion—of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that it is well absorbed but further research is necessary to establish comprehensive pharmacokinetic profiles.
Toxicity Studies : Initial assessments indicate low toxicity levels in normal cell lines; however, detailed toxicity studies are needed to confirm these findings across various concentrations and exposure durations.
Comparison with Similar Compounds
Data Tables
Table 2: Key Spectral and Analytical Data
Q & A
Q. How can researchers optimize the synthesis route of this compound to improve yield and purity?
- Methodological Answer : Optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst). Statistical experimental design (e.g., factorial or response surface methods) minimizes trials while maximizing data output. For example, reflux time in acetonitrile (1–3 minutes) and cyclization in DMF with iodine/TEA are critical steps for analogous benzothiazole derivatives . Solvent selection (e.g., DMF for cyclization , ethanol for crystallization ) impacts purity. Monitor intermediates via TLC and characterize final products using -/-NMR and HPLC to validate structural integrity.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR spectroscopy : Confirm substituent positions (e.g., fluorine on benzothiazole, dimethylamino group) via - and -NMR shifts .
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm) and amine (N–H, ~3300 cm) functional groups .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for hydrochloride salt detection).
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer : Solubility varies with pH and solvent polarity. For in vitro assays:
- Use DMSO as a stock solvent (≤1% final concentration to avoid cytotoxicity).
- For aqueous buffers, employ co-solvents (e.g., PEG-400, cyclodextrins) or adjust pH to protonate the dimethylamino group (pKa ~8–9) .
- Pre-filter solutions (0.22 µm syringe filters) to remove particulates.
Advanced Research Questions
Q. What mechanistic insights exist for the cyclization step in synthesizing the benzothiazole moiety?
- Methodological Answer : Cyclization likely proceeds via nucleophilic attack of the thiol group on a carbonyl carbon, followed by sulfur elimination. Computational reaction path searches (e.g., DFT calculations) can model transition states and intermediates. For example, iodine in DMF facilitates sulfur extrusion in thiadiazole derivatives . Validate intermediates via -NMR tracking and isolate byproducts (e.g., elemental sulfur) via centrifugation .
Q. How should researchers resolve contradictory bioactivity data across different assays?
- Methodological Answer : Contradictions may arise from assay conditions (pH, redox environment). Standardize protocols:
- Use identical cell lines/passage numbers.
- Control for compound stability (e.g., pre-incubate in assay medium at 37°C for 24 hours).
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, Western blot for pathway inhibition). Cross-reference with structurally similar benzothiazole carboxamides showing consistent trends .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied substituents (e.g., replace 4-fluorobenzothiazole with 4-chloro or unsubstituted groups) .
- Pharmacophore mapping : Use docking studies (AutoDock, Schrödinger) to identify critical interactions (e.g., hydrogen bonding with the isoxazole carbonyl).
- In vitro profiling : Compare IC values in enzyme inhibition assays (e.g., kinase panels) to correlate substituents with potency .
Q. How does the hydrochloride salt form influence stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):
- Store at 25°C/60% RH and 40°C/75% RH for 1–3 months.
- Monitor degradation via HPLC (appearance of new peaks) and quantify salt dissociation (pH titration).
- For hygroscopic salts, use desiccants (silica gel) in sealed vials. Compare with freebase stability in inert atmospheres (N) .
Q. What computational approaches can predict metabolic liabilities of this compound?
- Methodological Answer :
- In silico metabolism : Use software like MetaSite or StarDrop to identify soft spots (e.g., dimethylamino group oxidation).
- CYP450 inhibition assays : Test against recombinant enzymes (CYP3A4, 2D6) to validate predictions.
- Metabolite ID : Incubate with liver microsomes and analyze via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
